molecular formula C9H8Br2N4O B1405528 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1427460-65-8

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1405528
CAS RN: 1427460-65-8
M. Wt: 347.99 g/mol
InChI Key: HNGMSKKWLCHJFK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions . An effective pseudo three component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Scientific Research Applications

1. Synthesis of Functionalized 2-Pyridone Derivatives Mohammadi Vala, Bayat, and Bayat (2020) developed a synthesis method for functionalized 2-pyridone derivatives from related compounds, highlighting the ease of product isolation and potential for bioactive compound preparation (Mohammadi Vala et al., 2020).

2. Antibacterial Potency in Imidazopyridine Derivatives Althagafi and Abdel‐Latif (2021) synthesized imidazopyridine derivatives incorporating pyridine, thiazole, and pyrazole, demonstrating significant antibacterial activities against model bacteria (Althagafi & Abdel‐Latif, 2021).

3. Synthesis and Evaluation for Antimycobacterial Activities Kasimogullari and Cesur (2004) synthesized new derivatives from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, although they did not show significant in vitro antituberculous activity (Kasimogullari & Cesur, 2004).

4. SRN1 Reactions in Imidazo[1,2-a]pyridine Derivatives Vanelle, Szabo, and Crozet (2008) studied the reactivity of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine under S RN 1 reactions, highlighting different electrophile halides' reactivities (Vanelle et al., 2008).

5. Antibacterial Activity of Hydrazone Derivatives Kethireddy, Eppakayala, and Maringanti (2015) synthesized hydrazone derivatives with imidazo[1,2-a]pyrimidine structure, demonstrating excellent antibacterial activity against various bacteria (Kethireddy et al., 2015).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines strongly depends on the substitution pattern . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N4O/c1-4-5(10)2-6(11)8-13-7(3-15(4)8)9(16)14-12/h2-3H,12H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGMSKKWLCHJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC(=CN12)C(=O)NN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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